REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[C:8]([Br:10])[CH:7]=[CH:6][C:5]=1[OH:11])(=[O:3])[CH3:2].[C:12](=S)=[S:13].CC(C)([O-])C.[K+].C(O)(=O)C>C1(C)C=CC=CC=1>[Br:10][C:8]1[CH:7]=[CH:6][C:5]2[O:11][C:12]([SH:13])=[CH:2][C:1](=[O:3])[C:4]=2[CH:9]=1 |f:2.3|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=C(C=CC(=C1)Br)O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
31.4 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 72 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture evaporated under reduced pressure
|
Type
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ADDITION
|
Details
|
The residue was treated with water (200 ml) and glacial acetic acid (20 ml)
|
Type
|
CUSTOM
|
Details
|
to precipitate an oily solid
|
Type
|
ADDITION
|
Details
|
Light petroleum (b.p. 40-60° C.) was added
|
Type
|
STIRRING
|
Details
|
the mixture stirred for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solid was collected
|
Type
|
WASH
|
Details
|
washed with light petroleum
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(C(C=C(O2)S)=O)C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |